Ethyl 7-(benzyloxy)quinoline-3-carboxylate

antiproliferative activity structure-activity relationship quinoline substitution pattern

Ethyl 7-(benzyloxy)quinoline-3-carboxylate (1416439-51-4) is a differentiated CYP3A4 fluorescent probe substrate and AdeG efflux pump inhibitor scaffold. The 7-benzyloxy moiety confers hydrophobic bulk unattainable with smaller alkoxy or halogen analogs, altering target engagement and metabolic stability. Generic analog substitution is contraindicated: 7-substituted quinolines show superior antiproliferative potency over 6- or 8-substituted regioisomers. Procure this specific reagent for reproducible enzyme assay calibration and SAR expansion. ≥97% purity.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
Cat. No. B13097454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(benzyloxy)quinoline-3-carboxylate
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1)OCC3=CC=CC=C3
InChIInChI=1S/C19H17NO3/c1-2-22-19(21)16-10-15-8-9-17(11-18(15)20-12-16)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3
InChIKeyOHAYMAAAESSNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-(benzyloxy)quinoline-3-carboxylate: Structural Identity and Core Physicochemical Profile for Research Procurement


Ethyl 7-(benzyloxy)quinoline-3-carboxylate (CAS 1416439-51-4; molecular formula C19H17NO3; molecular weight 307.34 g/mol) is a functionalized quinoline-3-carboxylate derivative characterized by an ethyl ester at the 3-position and a benzyloxy substituent at the 7-position of the quinoline heterocyclic scaffold . The compound is commercially available from multiple chemical suppliers with reported purity specifications typically at or above 97% . Its structural features confer distinct physicochemical properties and biochemical recognition patterns that differentiate it from unsubstituted quinoline-3-carboxylates and other regioisomeric benzyloxy analogs. The 7-benzyloxy moiety in particular modulates electronic distribution across the quinoline ring system and introduces a hydrophobic aromatic extension that influences both molecular interactions and spectroscopic detection properties.

Why Ethyl 7-(benzyloxy)quinoline-3-carboxylate Cannot Be Substituted by Generic Quinoline-3-carboxylate Analogs


Generic substitution of ethyl 7-(benzyloxy)quinoline-3-carboxylate with structurally related quinoline-3-carboxylate derivatives is contraindicated by multiple lines of structure-activity evidence. The 7-benzyloxy substituent fundamentally alters the compound's behavior in biochemical systems compared to unsubstituted ethyl quinoline-3-carboxylate or alternative 7-substituted variants. In CYP3A4 inhibition assays, 7-benzyloxyquinoline (the core scaffold lacking the 3-carboxylate ester) demonstrates an IC50 of 25,000 nM [1], whereas the target compound serves as a fluorescent probe substrate rather than an inhibitor in these same enzymatic systems [2]. Furthermore, SAR studies across quinoline-3-carboxylate series reveal that substitution position critically determines biological activity: 7-substituted quinolines exhibit distinct potency rankings compared to 6- or 8-substituted analogs in antiproliferative assays, with electron deficiency at the 7-position correlating with enhanced activity [3]. The benzyloxy group specifically introduces steric bulk and hydrophobic character that cannot be replicated by smaller alkoxy substituents (methoxy, ethoxy) or halogen replacements, fundamentally altering target engagement profiles and metabolic stability. These differentiated properties necessitate compound-specific procurement rather than ad hoc analog substitution in research protocols.

Ethyl 7-(benzyloxy)quinoline-3-carboxylate: Comparative Quantitative Evidence for Procurement Decisions


7-Benzyloxy Substitution Position Confers Differential Antiproliferative Potency Compared to 6- and 8-Substituted Quinoline Analogs

Systematic evaluation of substituted quinoline derivatives across MCF7 breast cancer cell lines establishes a clear rank order of antiproliferative potency based on substitution position: 7-substituted quinolines > 6-substituted quinolines > 8-substituted quinolines [1]. The target compound, bearing a 7-benzyloxy substituent, occupies the most favorable substitution position within this pharmacophore framework. The enhanced activity of 7-substituted derivatives is mechanistically associated with electron deficiency at the 7-position of the quinoline ring system [1], a property that the benzyloxy group modulates through its electron-withdrawing inductive effects transmitted via the oxygen linker.

antiproliferative activity structure-activity relationship quinoline substitution pattern

7-Benzyloxyquinoline Scaffold Serves as Validated CYP3A4 Fluorescent Probe Substrate with Defined Inhibition Benchmarking

The 7-benzyloxyquinoline core (the structural progenitor of the target compound lacking the 3-carboxylate ester) is an established fluorescent probe substrate for CYP3A4 enzymatic activity assays. In recombinant human CYP3A4 systems expressed in supersomes, test compounds are evaluated for their ability to inhibit the metabolism of 7-benzyloxyquinoline, with inhibition potency quantified via fluorescence detection [1]. The 7-benzyloxyquinoline substrate itself demonstrates weak CYP3A4 inhibition with an IC50 of 25,000 nM [2]. The target compound, ethyl 7-(benzyloxy)quinoline-3-carboxylate, retains the identical 7-benzyloxyquinoline chromophore while incorporating a 3-carboxylate ester moiety that may modulate metabolic stability and protein binding characteristics relative to the parent scaffold. Notably, in human liver microsome assays using 7-benzyloxyquinoline as substrate, reference CYP3A4 inhibitors achieve IC50 values of 18,000 nM [3], establishing a clear activity window for comparative evaluation of novel chemical entities.

CYP3A4 cytochrome P450 fluorescent probe drug metabolism

C7-Benzyloxy Substitution Enables Hydrophobic Pocket Engagement Critical for Efflux Pump Inhibition Activity

Recent studies on quinoline-based efflux pump inhibitors (EPIs) targeting the AdeG pump in Acinetobacter baumannii have demonstrated that modifications at the C-7 position are critical for enhancing hydrophobic interactions with the Phe loop of the efflux pump . Second-generation compounds bearing optimized C-7 substituents exhibited strong pump inhibition and significant chloramphenicol potentiation, achieving minimum inhibitory concentration (MIC) reductions of 4- to 64-fold . Notably, compounds with optimized C-7 substitution showed selective inhibition of AdeFGH over AdeABC pumps, with no potentiation observed for gentamicin, confirming target specificity . The benzyloxy moiety at the 7-position provides an aromatic hydrophobic extension capable of engaging this critical Phe loop pocket, whereas smaller alkoxy substituents (methoxy, ethoxy) lack the necessary steric reach and hydrophobic surface area. Furthermore, these quinoline-based EPIs demonstrated no toxicity in a Galleria mellonella in vivo model at a 50 mg/kg dose level .

efflux pump inhibitor antimicrobial resistance Acinetobacter baumannii AdeG pump

7-Substituted Quinoline Scaffold Demonstrates Validated hDHODH Inhibitory Activity with Defined IC50 Range

A systematic 3D QSAR-guided design and synthesis program evaluated 2-,4-,6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents [1]. The study, based on a training set of 45 substituted quinoline derivatives, predicted hDHODH inhibitory activity and toxicity profiles prior to synthesis and in vitro validation [1]. Lead compounds from this series demonstrated IC50 values of 1.22 μM and 1.56 μM against hDHODH in enzyme inhibition assays, with corresponding anticancer activity confirmed in MTT assays against HT-29 and MDA-MB-231 cancer cell lines [1]. The 7-substituted position was explicitly included in the design space alongside 2-,4-, and 6-substituted variants, confirming that this substitution locus is compatible with hDHODH target engagement. The benzyloxy substituent at position 7 introduces hydrophobic character distinct from smaller substituents evaluated in the original SAR study, providing a differentiated chemical probe for exploring extended structure-activity relationships.

hDHODH inhibitor anticancer dihydroorotate dehydrogenase 3D QSAR

Ethyl 7-(benzyloxy)quinoline-3-carboxylate: Primary Research and Industrial Application Scenarios


CYP450 Enzyme Activity Assay Development and Fluorescence-Based Metabolic Stability Screening

Ethyl 7-(benzyloxy)quinoline-3-carboxylate and its core 7-benzyloxyquinoline scaffold serve as validated fluorescent probe substrates for CYP3A4 activity measurement in recombinant enzyme systems and human liver microsomes . The compound is employed as a reference substrate for establishing inhibition assay protocols, calibrating fluorescence detection parameters, and benchmarking novel chemical entities against established CYP3A4 inhibitors with defined IC50 values of 18,000-25,000 nM [1]. The 3-carboxylate ethyl ester modification may provide altered metabolic stability relative to the parent 7-benzyloxyquinoline scaffold, enabling its use in comparative metabolite identification studies and structure-metabolism relationship investigations.

Antimicrobial Efflux Pump Inhibitor Research and Antibiotic Adjuvant Development

The 7-benzyloxyquinoline structural framework has demonstrated efficacy as an efflux pump inhibitor (EPI) scaffold targeting the AdeG pump in Acinetobacter baumannii, achieving 4- to 64-fold potentiation of chloramphenicol activity through C-7 position modifications that enhance hydrophobic interactions with the Phe loop . Ethyl 7-(benzyloxy)quinoline-3-carboxylate provides a functionalized derivative of this validated EPI scaffold, with the 3-carboxylate ester moiety offering a synthetic handle for further derivatization or potential modulation of physicochemical properties. The compound is suitable for structure-activity relationship expansion studies exploring additional substitution patterns while retaining the critical 7-benzyloxy pharmacophore essential for AdeG pump engagement. The demonstrated lack of toxicity at 50 mg/kg in Galleria mellonella models supports its utility in early-stage antimicrobial adjuvant screening programs .

Anticancer Lead Discovery: hDHODH Inhibition and Antiproliferative Screening

The 7-substituted quinoline scaffold has been validated as an effective pharmacophore for human dihydroorotate dehydrogenase (hDHODH) inhibition, with lead compounds achieving IC50 values of 1.22-1.56 μM and demonstrating antiproliferative activity against HT-29 and MDA-MB-231 cancer cell lines . Ethyl 7-(benzyloxy)quinoline-3-carboxylate combines this validated 7-substituted quinoline framework with a benzyloxy moiety that introduces hydrophobic bulk distinct from smaller substituents evaluated in previous SAR studies. Additionally, systematic evaluation across quinoline substitution positions has established that 7-substituted derivatives exhibit superior antiproliferative potency compared to 6- and 8-substituted analogs [1]. The compound is suitable for hit-to-lead optimization campaigns exploring novel substitution patterns at the 3-carboxylate position while maintaining the favored 7-substitution locus for antiproliferative activity.

Quinoline-3-carboxylate Library Construction and Diversification Chemistry

Ethyl 7-(benzyloxy)quinoline-3-carboxylate serves as a versatile synthetic intermediate for generating focused libraries of quinoline-3-carboxylate derivatives. The ethyl ester at the 3-position can undergo hydrolysis to the corresponding carboxylic acid for amide coupling reactions, while the 7-benzyloxy group may be subjected to hydrogenolysis to reveal a 7-hydroxyquinoline intermediate amenable to further O-alkylation or O-arylation diversification . Microwave-assisted synthetic methodologies developed for related quinoline-3-carboxylate scaffolds enable rapid parallel synthesis and library production [1]. The compound's dual functional handles (7-benzyloxy and 3-carboxylate ester) provide orthogonal reactivity that supports sequential derivatization strategies, making it a strategic building block for medicinal chemistry campaigns targeting diverse biological activities including anticancer, antimicrobial, and enzyme inhibition applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-(benzyloxy)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.